molecular formula C8H10N2 B141398 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene CAS No. 140438-61-5

8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene

Cat. No. B141398
M. Wt: 134.18 g/mol
InChI Key: IASCEERMSZBBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene, also known as diazatetracyclene, is a heterocyclic compound with a unique molecular structure. It has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene is not well understood. Studies have suggested that it may act by inhibiting bacterial cell wall synthesis or disrupting fungal cell membranes. It has also been proposed that 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene derivatives may act by inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene and its derivatives have low toxicity and are well tolerated in animals. In addition, 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been investigated for its potential to modulate the immune system.

Advantages And Limitations For Lab Experiments

One of the advantages of using 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene in lab experiments is its unique molecular structure, which makes it a useful building block for the synthesis of complex organic compounds. In addition, 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene derivatives have shown promising results in various biological assays. However, one limitation is that the synthesis of 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene can be challenging and requires multiple steps.

Future Directions

There are several future directions for research on 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene and its derivatives. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the investigation of the potential of 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene derivatives as anticancer agents. Furthermore, the use of 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene as a fluorescence probe for the detection of metal ions could have applications in environmental monitoring and biomedical imaging.

Synthesis Methods

Several methods have been developed for the synthesis of 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene. One of the most widely used methods involves the reaction of 1,2-diaminocyclohexane with maleic anhydride. The resulting product is then subjected to a series of cyclization and dehydrogenation reactions to yield 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene. Other methods include the use of N-acyliminium ion intermediates and palladium-catalyzed cyclization.

Scientific Research Applications

Diazatetracyclene has shown potential as a building block for the synthesis of various organic compounds. It has also been studied for its antibacterial and antifungal properties. In addition, 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene derivatives have been investigated for their potential as anticancer agents. Furthermore, 8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-eneclene has been used as a ligand in coordination chemistry, and as a fluorescence probe for the detection of metal ions.

properties

CAS RN

140438-61-5

Product Name

8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

8,9-diazatetracyclo[5.2.1.01,5.02,4]dec-8-ene

InChI

InChI=1S/C8H10N2/c1-4-3-8(10-9-4)6(1)5-2-7(5)8/h4-7H,1-3H2

InChI Key

IASCEERMSZBBQV-UHFFFAOYSA-N

SMILES

C1C2CC3(C1C4C3C4)N=N2

Canonical SMILES

C1C2CC3(C1C4C3C4)N=N2

synonyms

8,9-Diazatetracyclo[5.2.1.01,5.02,4]dec-8-ene(9CI)

Origin of Product

United States

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